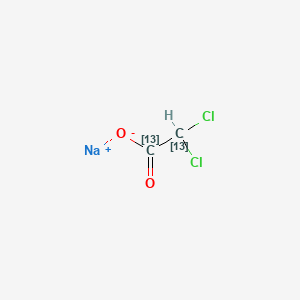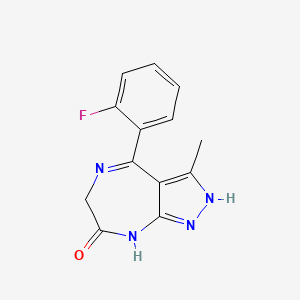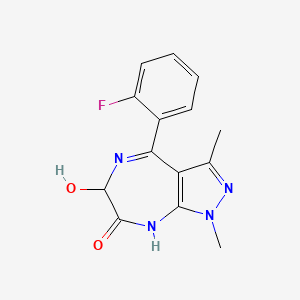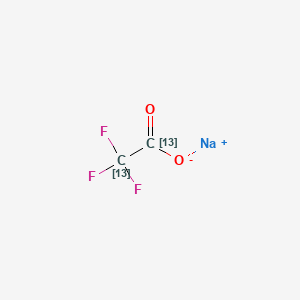
Iloperidone Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Dimer Impurity is a compound related to Iloperidone, an antipsychotic medication . It has a molecular formula of C36H39FN4O5 .
Synthesis Analysis
The synthesis of Iloperidone and its impurities, including the dimer impurity, involves several processes . The process includes the identification of five closely related substances (unknown impurities) and four process-related (known impurities) substances . The impurities were identified during the development of laboratory processes and pilot scale preparation of Iloperidone .Molecular Structure Analysis
The this compound molecule contains a total of 91 bonds . There are 52 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 1 double bond, 26 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 aromatic tertiary amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 626.72 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Analytical Method Development for Quality Control
The development of robust analytical methods is crucial for the quality control of iloperidone and its impurities, including iloperidone dimer impurity. A study by Landge et al. (2014) described a rapid, specific, sensitive, and precise reverse-phase UPLC method for the quantitative determination of iloperidone and its eight potential impurities in drug substances and drug products. This method, validated according to ICH guidelines, is pivotal for ensuring the stability and efficacy of iloperidone formulations by accurately quantifying impurity levels, including the dimer impurity.
Pharmacological Profile and Metabolism
Understanding the pharmacological profile and metabolism of iloperidone is essential for assessing its therapeutic efficacy and safety. Research on iloperidone and its impurities, including the dimer, contributes to this understanding. For instance, Subramanian and Kalkman (2002) studied the receptor affinity profile of iloperidone metabolites, offering insights into the drug's pharmacodynamics. Although this study focuses on metabolites P88-8991 and P95-12113, understanding the properties of all related substances, including the dimer impurity, can shed light on the drug's comprehensive pharmacological profile.
Contribution to Pharmacogenomics
Research into the genetic factors influencing the response to iloperidone treatment can enhance personalized medicine approaches in psychiatry. The study by Lavedan et al. (2009) identified genetic polymorphisms associated with iloperidone efficacy, underscoring the importance of considering genetic variability in treatment responsiveness. While this study does not directly address iloperidone impurities, it highlights the broader context of iloperidone's clinical application and the potential impact of its impurities on pharmacological outcomes.
Enhancing Oral Bioavailability
The formulation of iloperidone into fast-dissolving sublingual films, as explored by Londhe and Shirsat (2018), aims to improve its bioavailability, a critical factor in achieving desired therapeutic effects. While the focus is on overcoming challenges associated with iloperidone's low solubility, the study indirectly relates to the management of impurities, ensuring that the final product delivers the active drug efficiently to the systemic circulation.
Biochemical Analysis
Biochemical Properties
It’s parent compound, Iloperidone, exhibits high affinity towards dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors
Cellular Effects
Iloperidone, the parent compound, has been shown to inhibit growth and enhance apoptosis in glioblastoma cells
Molecular Mechanism
Iloperidone, the parent compound, is believed to exert its effects through antagonism at the dopamine D2 and 5-HT2A receptors
Metabolic Pathways
Iloperidone, the parent compound, is mainly metabolized in the liver through three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation
properties
| { "Design of the Synthesis Pathway": "The synthesis of Iloperidone Dimer Impurity can be achieved through a convergent synthesis approach.", "Starting Materials": [ "Iloperidone", "4-Piperidone", "Sodium borohydride", "Benzaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of intermediate A", "Iloperidone is reacted with 4-piperidone in ethanol in the presence of sodium borohydride to produce intermediate A", "Step 2: Synthesis of intermediate B", "Benzaldehyde is reacted with intermediate A in ethanol in the presence of acetic acid to produce intermediate B", "Step 3: Synthesis of Iloperidone Dimer Impurity", "Intermediate B is reacted with sodium acetate in ethanol in the presence of hydrochloric acid and sodium hydroxide to produce Iloperidone Dimer Impurity" ] } | |
CAS RN |
1375651-23-2 |
Molecular Formula |
C36H39FN4O5 |
Molecular Weight |
626.729 |
IUPAC Name |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI Key |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)




![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)
